molecular formula C9H5F3O4 B3039475 4-(Trifluoromethoxy)benzoylformic acid CAS No. 1094428-28-0

4-(Trifluoromethoxy)benzoylformic acid

Cat. No.: B3039475
CAS No.: 1094428-28-0
M. Wt: 234.13 g/mol
InChI Key: XJFMJJZJSWBNOC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoylformic acid is a fluorinated aromatic α-keto acid characterized by a benzoylformic acid backbone (a carboxylic acid with a ketone group at the α-position) and a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. The trifluoromethoxy group confers enhanced electron-withdrawing effects, influencing acidity, solubility, and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMJJZJSWBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation using anhydrous hydrogen fluoride . Another approach involves the use of trifluoromethoxylation reagents, such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production methods for 4-(Trifluoromethoxy)benzoylformic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzoylformic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)benzoylformic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoylformic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-(trifluoromethoxy)benzoylformic acid, differing in substituents or functional groups:

Compound Name Key Features CAS Number Similarity Score
4-(Trifluoromethoxy)benzoic acid -COOH instead of α-keto acid; para-trifluoromethoxy 330-12-1 0.80
4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid Biphenyl core; dual trifluoromethyl/trifluoromethoxy groups 1261503-00-7 0.81
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid Amino and benzyloxy groups; meta-trifluoromethyl - -
4-(Diphenylphosphinoyl)benzoic acid Phosphinoyl (-POPh₂) substituent; hydrogen-bonding capacity - -
4-Formylbenzoic acid Aldehyde (-CHO) instead of ketone; para-carboxylic acid 619-66-9 -

Physicochemical Properties

  • Acidity : The trifluoromethoxy group (-OCF₃) increases the acidity of the carboxylic acid compared to methoxy (-OCH₃) or methyl (-CH₃) analogs due to its strong electron-withdrawing nature. For example, 4-(trifluoromethoxy)benzoic acid (pKa ~1.5–2.0) is more acidic than 4-methoxybenzoic acid (pKa ~4.4) .
  • Solubility: Fluorinated compounds generally exhibit lower aqueous solubility. However, the presence of polar groups (e.g., amino in 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) can enhance solubility in organic solvents like chloroform .
  • Melting Points: Fluorinated derivatives often have higher melting points due to increased molecular rigidity. For instance, 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid forms colorless microcrystals with a defined melting point , while non-fluorinated analogs like 4-formylbenzoic acid melt at lower temperatures (~180°C) .

Key Research Findings

  • Electron-Withdrawing Effects : The -OCF₃ group significantly lowers the electron density of the aromatic ring, directing electrophilic substitution to meta positions and enhancing reactivity in nucleophilic acyl substitutions .
  • Biological Activity: Compounds like 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid exhibit higher cellular uptake due to amino group protonation at physiological pH .
  • Thermal Stability: Fluorinated analogs demonstrate superior thermal stability compared to non-fluorinated counterparts, as evidenced by their higher decomposition temperatures in thermogravimetric analyses .

Biological Activity

4-(Trifluoromethoxy)benzoylformic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to a benzoylformic acid backbone, which contributes to its unique chemical properties. The presence of the trifluoromethoxy group enhances lipophilicity and may influence interactions with biological targets.

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance, salicylanilide derivatives containing the trifluoromethyl group have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, indicating potent activity against drug-resistant strains without cross-resistance to conventional antibiotics like isoniazid and rifampicin .

Compound TypeMIC (μmol/L)Target Bacteria
Salicylanilide 4-(trifluoromethyl)benzoates0.5 - 32MRSA, Mycobacteria
4-(Trifluoromethyl)benzoates≥250Various Mycobacterial Strains

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of derivatives of this compound against cancer cell lines such as MCF-7 (breast cancer). Molecular docking studies suggest that these compounds interact with key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), indicating their potential as anticancer agents .

Cell LineIC50 (μM)Mechanism of Action
MCF-710.4 - 19.2Inhibition of COX-2 and lipoxygenases
Hek2935.4 - 9.9Interaction with apoptosis pathways

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethoxy group enhances binding affinity through hydrogen bonding and pi-stacking interactions with amino acids in enzyme active sites, leading to inhibition of critical pathways involved in bacterial growth and cancer cell proliferation .

Case Studies

  • Antimycobacterial Activity : A study demonstrated that salicylanilide derivatives exhibited superior activity against drug-resistant M. tuberculosis , with MIC values comparable or better than standard treatments. These findings support the potential use of these compounds in developing new antimicrobial therapies .
  • Cytotoxicity Assessment : In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth while demonstrating lower toxicity towards normal human cells, suggesting a favorable therapeutic index for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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